molecular formula C23H20N6O2S B11984367 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide

2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide

Cat. No.: B11984367
M. Wt: 444.5 g/mol
InChI Key: CDGDMUVGYHRDBT-MFKUBSTISA-N
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Description

2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, and a pyridinylmethylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylhydrazine with phenyl isothiocyanate to form the intermediate compound, which is then cyclized to produce the triazole ring. The final step involves the condensation of the triazole derivative with pyridine-2-carbaldehyde under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the triazole ring.

Scientific Research Applications

2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide involves its interaction with various molecular targets. The triazole ring and the methoxyphenyl group are believed to play crucial roles in its biological activity. The compound can bind to specific enzymes or receptors, inhibiting their function and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-NAPHTHYLMETHYLIDENE]ACETOHYDRAZIDE
  • 2-{[5-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(3-PYRIDINYL)ETHYLIDENE]ACETOHYDRAZIDE
  • 2-{[5-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

What sets 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the pyridinylmethylidene group, in particular, enhances its ability to interact with biological targets, making it a promising candidate for further research .

Properties

Molecular Formula

C23H20N6O2S

Molecular Weight

444.5 g/mol

IUPAC Name

2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C23H20N6O2S/c1-31-20-12-10-17(11-13-20)22-27-28-23(29(22)19-8-3-2-4-9-19)32-16-21(30)26-25-15-18-7-5-6-14-24-18/h2-15H,16H2,1H3,(H,26,30)/b25-15+

InChI Key

CDGDMUVGYHRDBT-MFKUBSTISA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=N4

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=N4

Origin of Product

United States

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